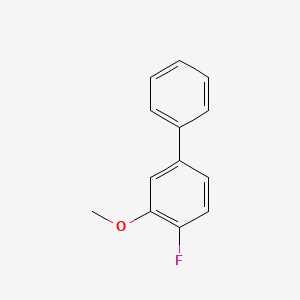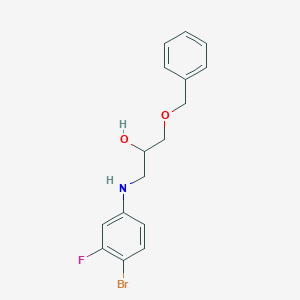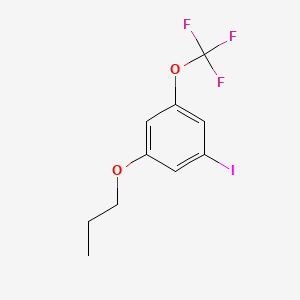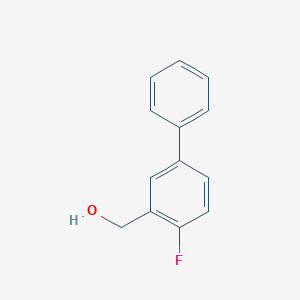![molecular formula C25H30NOPS B14756932 [S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)
[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral ligand used in asymmetric synthesis. This compound is particularly valuable in the field of organic chemistry for its ability to induce chirality in various chemical reactions, making it a crucial component in the synthesis of enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral amine and the diphenylphosphino compound.
Formation of the Sulfinamide: The chiral amine is reacted with a sulfinyl chloride under controlled conditions to form the sulfinamide.
Phosphine Addition: The diphenylphosphino group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the reactions in a controlled environment.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the enantiomeric purity and chemical stability of the compound through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The phosphine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Produced via reduction reactions.
Substituted Phosphines: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drugs that require high enantiomeric purity.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism by which [S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide exerts its effects involves:
Chiral Induction: The compound induces chirality in the substrate through its chiral center.
Coordination Chemistry: The diphenylphosphino group coordinates with metal catalysts, facilitating various catalytic cycles.
Molecular Targets: The compound targets specific substrates, enabling selective reactions.
Comparación Con Compuestos Similares
Similar Compounds
- [S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfonamide
- [S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinylamine
Uniqueness
[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide is unique due to its specific chiral configuration and the presence of both the diphenylphosphino and sulfinamide groups. This combination allows for highly selective and efficient asymmetric synthesis, making it a valuable tool in the production of enantiomerically pure compounds.
Propiedades
Fórmula molecular |
C25H30NOPS |
|---|---|
Peso molecular |
423.6 g/mol |
Nombre IUPAC |
(R)-N-[(1R)-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C25H30NOPS/c1-20(26(5)29(27)25(2,3)4)23-18-12-13-19-24(23)28(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-20H,1-5H3/t20-,29-/m1/s1 |
Clave InChI |
LXWTWAWYYSDHRN-ACSYHNTCSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)[S@](=O)C(C)(C)C |
SMILES canónico |
CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)S(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)](/img/structure/B14756851.png)
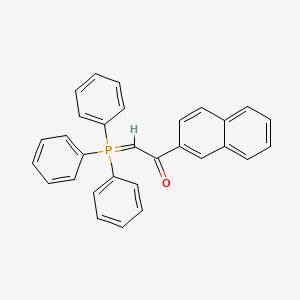
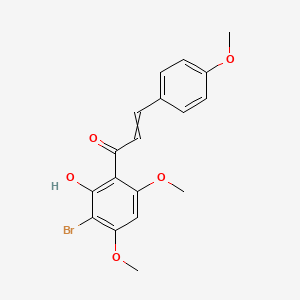
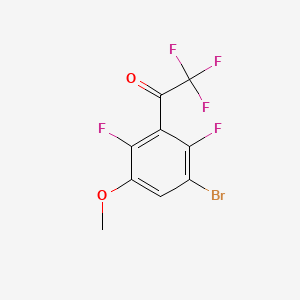


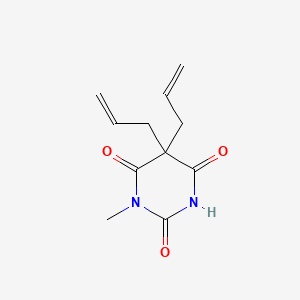


![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)
